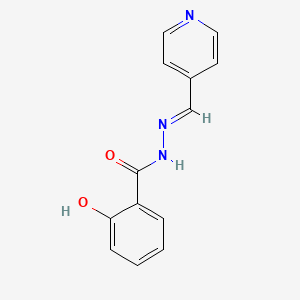

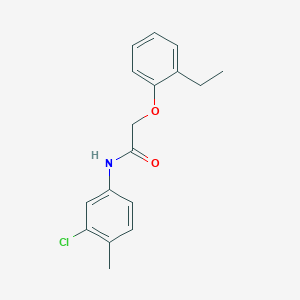

2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

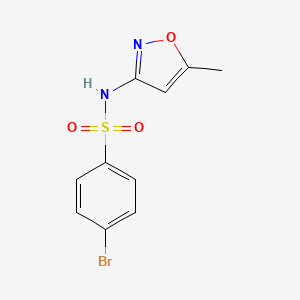

The synthesis of 2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide derivatives involves the reaction of 4-pyridinecarboxaldehyde with benzohydrazides such as 3-hydroxy-4-methoxybenzohydrazide, 4-bromobenzohydrazide, and 4-dimethylaminobenzohydrazide in methanol. This process affords benzohydrazones characterized by elemental analysis, 1H and 13C NMR, IR spectroscopy, and single-crystal X-ray diffraction techniques (Zhou, Li, & You, 2023).

Molecular Structure Analysis

The molecular structure of these compounds has been determined using spectroscopic methods and confirmed by single-crystal X-ray diffraction. The bond angles, lengths, and isomerization dynamics under ultraviolet radiation have been studied to understand their configurational dynamics and structural stability (Gordillo et al., 2016).

Chemical Reactions and Properties

These compounds exhibit interesting chemical reactions, including E/Z isomerization under ultraviolet radiation, showcasing their potential in molecular machines and electronic devices. The coordination with metal ions through various atoms indicates their ability to act as ligands, forming complexes with different geometries and coordination numbers (Anarado et al., 2023).

Physical Properties Analysis

The crystallization behavior and the formation of hydrogen-bonded sheets in the crystal structure are crucial aspects of their physical properties. Intramolecular and intermolecular hydrogen bonds contribute to the stability and solubility of these compounds, affecting their crystallization and potential applications (Fun, Horkaew, & Chantrapromma, 2011).

Chemical Properties Analysis

The antibacterial activities of these benzohydrazones against various strains like E. coli, P. aeruginosa, B. subtilis, and S. aureus highlight their chemical properties and potential applications in antimicrobial treatments. Their interaction with metal ions to form complexes further elucidates their chemical behavior and potential as ligands in coordination chemistry (Zhou, Li, & You, 2023).

Applications De Recherche Scientifique

Molecular Structure and Configurational Dynamics

- Molecular Structure and Photoisomerization : Gordillo et al. (2016) conducted a theoretical and experimental study on a derivative of 2-pyridinecarboxaldehyde, showcasing E/Z isomerization induced by ultraviolet radiation. The study emphasizes the importance of understanding spectroscopy and dynamic properties for applications in molecular machines and electronic devices (Gordillo et al., 2016).

Synthesis and Biological Evaluation

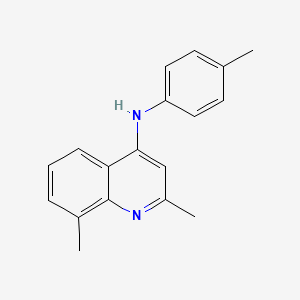

- Heterocyclic Compounds Synthesis : Sarshira et al. (2016) detailed the synthesis of different heterocyclic compounds from 2-hydroxy benzohydrazide, demonstrating the compound's role as a precursor for a range of biologically active derivatives, emphasizing its utility in medicinal chemistry (Sarshira et al., 2016).

Fluorophores for Blue Emitting Layers

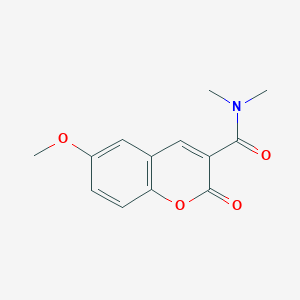

- Photoluminescence for Electronic Devices : Diana et al. (2019) explored the use of pyridinyl-hydrazone zinc(II) complexes derived from 2-hydroxy-N'-(4-pyridinylmethylene) benzohydrazide for their intense blue fluorescence in solid state due to aggregation-induced emission, highlighting their potential as fluorophores in blue emissive layers for electronic displays (Diana et al., 2019).

Antimicrobial and Anticancer Activities

- Catalytic and Biological Activities : El‐Gammal et al. (2021) synthesized Schiff base ligands from 2-hydroxyacetophenone and benzohydrazide, investigating their catalytic, DNA binding, and antibacterial activities. This study showcases the multifaceted applications of such compounds in catalysis, biochemistry, and as potential therapeutic agents (El‐Gammal et al., 2021).

Antiglycation and Antioxidant Activities

- Antiglycation Potential : Taha et al. (2015) evaluated novel imidazo[4,5-b]pyridine benzohydrazones for their antiglycation and antioxidant activities, underlining the therapeutic potential of these compounds in managing diseases associated with glycation and oxidative stress (Taha et al., 2015).

Propriétés

IUPAC Name |

2-hydroxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)13(18)16-15-9-10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYMNXKIBGOXHZ-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)

![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)